![molecular formula C17H20N2O2 B4652832 2-(4-methylphenoxy)-N-(3-methylpyridin-2-yl)butanamide](/img/structure/B4652832.png)
2-(4-methylphenoxy)-N-(3-methylpyridin-2-yl)butanamide
Overview
Description
2-(4-methylphenoxy)-N-(3-methylpyridin-2-yl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone substituted with a 4-methylphenoxy group and a 3-methylpyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-N-(3-methylpyridin-2-yl)butanamide typically involves the reaction of 4-methylphenol with 2-bromobutane to form 2-(4-methylphenoxy)butane. This intermediate is then reacted with 3-methylpyridin-2-amine under appropriate conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenoxy)-N-(3-methylpyridin-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The phenoxy and pyridinyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic or pyridinyl oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
2-(4-methylphenoxy)-N-(3-methylpyridin-2-yl)butanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a ligand in binding studies.
Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It can be utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-N-(3-methylpyridin-2-yl)butanamide involves its interaction with specific molecular targets. The phenoxy and pyridinyl groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenoxy)-N-(3-methylpyridin-2-yl)propanamide
- 2-(4-methylphenoxy)-N-(3-methylpyridin-2-yl)pentanamide
- 2-(4-methylphenoxy)-N-(3-methylpyridin-2-yl)hexanamide
Uniqueness
2-(4-methylphenoxy)-N-(3-methylpyridin-2-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the phenoxy and pyridinyl groups with the butanamide backbone provides a unique scaffold for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-(3-methylpyridin-2-yl)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-4-15(21-14-9-7-12(2)8-10-14)17(20)19-16-13(3)6-5-11-18-16/h5-11,15H,4H2,1-3H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTPMPMSWFFGTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC=N1)C)OC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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